An In-depth Technical Guide to Formoterol-D6 Fumarate: Principles and Applications
An In-depth Technical Guide to Formoterol-D6 Fumarate: Principles and Applications
This guide provides a comprehensive technical overview of Formoterol-D6 Fumarate, a deuterated analog of the well-known long-acting β2-adrenergic agonist, Formoterol Fumarate. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis considerations, and critical applications of this stable isotope-labeled standard in modern analytical and clinical research.
Introduction: The Significance of Isotopic Labeling in Pharmaceutical Analysis
Formoterol is a potent bronchodilator used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its mechanism of action involves the stimulation of β2-adrenergic receptors in the lungs, leading to the relaxation of bronchial smooth muscle.[1] In the realm of drug development and clinical pharmacology, the precise quantification of active pharmaceutical ingredients (APIs) and their metabolites in biological matrices is paramount. This is where isotopically labeled internal standards, such as Formoterol-D6 Fumarate, become indispensable tools.
The substitution of hydrogen atoms with their stable isotope, deuterium, creates a compound that is chemically identical to the parent drug but has a higher molecular weight. This mass difference is readily detectable by mass spectrometry, allowing Formoterol-D6 Fumarate to serve as an ideal internal standard in bioanalytical methods. Its use ensures that variations in sample preparation, instrument response, and matrix effects are effectively normalized, leading to highly accurate and precise quantification of formoterol.[2]
Chemical Structure and Physicochemical Properties
The systematic chemical name for Formoterol-D6 Fumarate is N-(2-Hydroxy-5-(1-hydroxy-2-((1-(4-methoxyphenyl)propan-2-yl-1,1,2,3,3,3-d6)amino)ethyl)phenyl)formamide fumarate. The six deuterium atoms are strategically placed on the methoxyphenylpropan-2-yl moiety, a region of the molecule less likely to undergo metabolic exchange, thus ensuring the stability of the label.
Caption: Chemical structure of Formoterol-D6 Fumarate.
Table 1: Physicochemical Properties of Formoterol-D6 Fumarate
| Property | Value | Source |
| Molecular Formula | C42H40D12N4O12 | |
| Molecular Weight | 816.96 g/mol | |
| CAS Number (Unlabeled) | 43229-80-7 | |
| Appearance | Crystalline Solid | [3] |
| Solubility (unlabeled) | Slightly soluble in water, soluble in methanol, slightly soluble in 2-propanol | [3] |
| pKa1 (unlabeled) | 7.9 | [3] |
| pKa2 (unlabeled) | 9.2 | [3] |
| Purity (typical) | >95% (HPLC) | [4] |
Synthesis and Characterization
The synthesis of Formoterol-D6 Fumarate involves a multi-step process that culminates in the introduction of deuterium atoms. While specific, proprietary synthesis routes are not always publicly available, the general strategy involves the use of deuterated precursors. Based on the chemical name, the deuteration likely occurs during the synthesis of the 2-(4-methoxyphenyl)-1-methylethylamine side chain. This can be achieved through various methods, such as reductive amination using a deuterated reducing agent or by employing deuterated starting materials.[5]
Quality Control and Characterization:
The identity, purity, and isotopic enrichment of Formoterol-D6 Fumarate are confirmed through a battery of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound. A typical acceptance criterion is a purity of 98.5%–101.5% on an anhydrous basis.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the deuterated compound and determines the degree of isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and confirms the precise location of the deuterium atoms within the molecule.
A Certificate of Analysis (CoA) from the supplier will typically provide lot-specific data on these quality attributes.
Application in Bioanalytical Methods: A Workflow
Formoterol-D6 Fumarate is primarily used as an internal standard for the quantification of formoterol in biological matrices such as plasma and urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] A typical workflow is as follows:
Caption: Bioanalytical workflow using Formoterol-D6 Fumarate.
Experimental Protocol: Quantification of Formoterol in Human Plasma
The following is a representative protocol for the quantification of formoterol in human plasma using Formoterol-D6 Fumarate as an internal standard, based on established methodologies.[7][8]
5.1. Materials and Reagents
-
Formoterol Fumarate reference standard
-
Formoterol-D6 Fumarate (Internal Standard)
-
LC-MS grade methanol, acetonitrile, and water
-
Ammonium formate
-
Formic acid
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis WCX) or liquid-liquid extraction (LLE) solvents (e.g., tert-butyl methyl ether)
5.2. Preparation of Stock and Working Solutions
-
Prepare primary stock solutions of Formoterol Fumarate and Formoterol-D6 Fumarate in methanol at a concentration of 1 mg/mL.[7]
-
Prepare a series of working standard solutions of Formoterol Fumarate by serial dilution of the stock solution with a 50:50 methanol/water mixture.
-
Prepare a working internal standard solution of Formoterol-D6 Fumarate at an appropriate concentration in the same diluent.
5.3. Sample Preparation (SPE Method)
-
To 500 µL of plasma sample (calibration standard, quality control, or unknown), add 50 µL of the working internal standard solution and vortex.
-
Add 500 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.05% ammonia in water, followed by 1 mL of water.
-
Elute the analyte and internal standard with 2 x 100 µL of a solution containing 10% acetonitrile in water.
-
Transfer the eluate to an autosampler vial for LC-MS/MS analysis.
5.4. LC-MS/MS Conditions
-
LC System: UPLC system (e.g., Waters ACQUITY)
-
Column: C18 reversed-phase column (e.g., Zorbax sb-Aq, 100 x 4.6 mm, 3.5 µm)[7]
-
Mobile Phase A: 10 mM Ammonium Formate in Water[7]
-
Mobile Phase B: Acetonitrile[7]
-
Flow Rate: 0.5 - 0.8 mL/min[7]
-
Gradient: A suitable gradient elution program to separate formoterol from endogenous plasma components.
-
Injection Volume: 5 - 20 µL[7]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX 7500)[7]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[7]
-
MRM Transitions:
5.5. Data Analysis
-
Integrate the peak areas for the analyte and internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of formoterol in the unknown samples by interpolation from the calibration curve.
Conclusion
Formoterol-D6 Fumarate is a critical tool for researchers and drug development professionals engaged in the study of formoterol. Its use as an internal standard in LC-MS/MS bioanalytical methods ensures the generation of high-quality, reliable data for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. A thorough understanding of its chemical properties, synthesis, and proper application is essential for its effective implementation in a regulated and research-oriented environment.
References
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An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. (2013). ResearchGate. [Link]
-
Chemical structure of formoterol fumarate dihydrate. ResearchGate. [Link]
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Development of Room Temperature Stable Formulation of Formoterol Fumarate/Beclomethasone HFA pMDI. (2015). Indian Journal of Pharmaceutical Sciences. [Link]
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Formoterol Fumarate Inhalation Powder. accessdata.fda.gov. [Link]
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Formoterol Fumarate. USP-NF. [Link]
- Process for preparing formoterol and related compounds.
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(PDF) An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. ResearchGate. [Link]
- New process for preparing formoterol and related compounds.
- Formoterol process.
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Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles. MDPI. [Link]
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A sensitive method for the quantitation of formoterol in human plasma. SCIEX. [Link]
-
LC-MS/MS Bioanalytical Method for Formoterol improved. Anapharm. [Link]
-
Clinical Application and Synthesis Methods of Deuterated Drugs. PubMed. [Link]
-
Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry. PubMed. [Link]
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